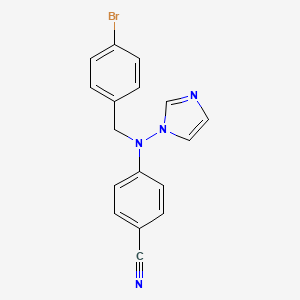

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile

Descripción

4-((4-Bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile is a synthetic small molecule featuring a benzonitrile core substituted with a 4-bromobenzyl group and a 1H-imidazol-1-yl moiety linked via an amino bridge. Its structure combines a nitrile group, known for enhancing metabolic stability, with bromine (a halogen) and imidazole (a nitrogen-containing heterocycle), which are critical for molecular interactions with enzyme targets. The compound’s synthesis likely involves reductive amination or nucleophilic substitution strategies, as inferred from analogous procedures in the literature .

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4/c18-16-5-1-15(2-6-16)12-22(21-10-9-20-13-21)17-7-3-14(11-19)4-8-17/h1-10,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJCANPVXMPPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile typically involves the reaction of 4-bromobenzylamine with 1H-imidazole and 4-cyanobenzyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromobenzylamine attacks the electrophilic carbon of the 4-cyanobenzyl chloride, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or functional groups.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes or other proteins. The benzonitrile moiety may also play a role in the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile, a comparative analysis with structurally or functionally related compounds is provided below:

Structural Analogs with Triazole Moieties

- 4-[(4-Bromobenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile This triazole-containing analog shares the benzonitrile core and 4-bromobenzyl group but replaces the imidazole with a 1,2,4-triazole. It is a well-studied DASI, demonstrating dual inhibition of aromatase and steroid sulfatase (STS) in vitro . However, imidazole derivatives like the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .

Imidazole-Linked Derivatives

- 4-(2-((4-(3-(1H-Imidazol-1-yl)propoxy)benzyl)amino)phenoxy)benzonitrile (35d) This compound (86% yield) features an imidazole connected via a propoxy linker to a benzylamine group. Unlike the target compound, it lacks a bromine substituent and uses a flexible propoxy chain, which may reduce rigidity and binding efficiency.

- 4-(1H-Benzimidazol-2-yl)benzonitrile Replacing the imidazole with a benzimidazole (a fused bicyclic system), this analog exhibits distinct electronic properties due to extended conjugation. Benzimidazoles are widely explored for antimicrobial and anticancer activities, but the fused ring system may reduce solubility compared to the monocyclic imidazole in the target compound .

Coordination Polymers and Material Science Analogs

- 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzonitrile (BIPAB) Used in cadmium- and nickel-based coordination polymers, BIPAB has two imidazole groups attached to phenyl rings. While structurally distinct from the target compound, its nitrile and imidazole groups highlight the versatility of these moieties in forming metal-organic frameworks. The target compound’s single imidazole and bromobenzyl group suggest a design optimized for biological rather than material applications .

Nitric Oxide Synthase (NOS) Inhibitors

- 3-[({2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]ethyl}amino)methyl]benzonitrile This NOS inhibitor includes a pyrimidine-ethyl linker between the imidazole and benzonitrile.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity/Application | Key Differences from Target Compound |

|---|---|---|---|---|

| 4-((4-Bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile | Benzonitrile | 4-Bromobenzyl, 1H-imidazol-1-yl | Dual aromatase-sulfatase inhibition | Reference compound |

| 4-[(4-Bromobenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile | Benzonitrile | 4-Bromobenzyl, 1,2,4-triazol-4-yl | Dual aromatase-sulfatase inhibition | Triazole vs. imidazole; altered H-bonding |

| 4-(2-((4-(3-(1H-Imidazol-1-yl)propoxy)benzyl)amino)phenoxy)benzonitrile (35d) | Benzonitrile | Phenoxy, propoxy-imidazole | Calcium channel modulation | Flexible propoxy linker; no bromine |

| 4-(1H-Benzimidazol-2-yl)benzonitrile | Benzonitrile | Benzimidazol-2-yl | Antimicrobial/anticancer research | Fused benzimidazole vs. monocyclic imidazole |

| BIPAB | Benzonitrile | Bis(4-imidazol-phenyl)amino | Coordination polymer ligand | Two imidazole groups; material science focus |

Key Research Findings

- Dual Enzyme Inhibition : The target compound’s structural analogs, such as triazole derivatives, show promising in vitro activity against aromatase and sulfatase, though preclinical data are pending .

- Synthetic Flexibility : Imidazole and triazole derivatives are synthesized via modular approaches (e.g., reductive amination, hydrazide-aldehyde condensations), enabling rapid optimization of substituents for target engagement .

Actividad Biológica

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile is a compound that combines a bromobenzyl group, an imidazole ring, and a benzonitrile moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name: 4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile

The biological activity of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile is believed to stem from its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes or other proteins. The bromine atom may enhance binding affinity through halogen bonding, while the benzonitrile moiety contributes to the compound's reactivity and interaction profiles .

Antitumor Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant antitumor properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation across various cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly enhance cytotoxicity. In particular, compounds similar to 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile have been evaluated for their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Antitumor Efficacy

A study focused on a series of imidazole-based compounds revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antitumor activity. Specifically, 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile was found to inhibit cell growth in A-431 (human epidermoid carcinoma) cells effectively .

Study 2: Antimicrobial Testing

In another investigation, a range of imidazole derivatives was tested against clinical isolates of bacteria. The results indicated that compounds similar to 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile demonstrated significant antimicrobial activity comparable to established antibiotics. This study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-((4-chlorobenzyl)(1H-imidazol-1-yl)amino)benzonitrile | Structure | Antitumor | 10 |

| 4-((4-methylbenzyl)(1H-imidazol-1-yl)amino)benzonitrile | Structure | Antimicrobial | 15 |

| 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile | Structure | Antitumor & Antimicrobial | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.